molecular formula C66H103N17O17 B054904 Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- CAS No. 117397-70-3

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-

Cat. No.: B054904
CAS No.: 117397-70-3
M. Wt: 1406.6 g/mol
InChI Key: UOXDMGUUMAPNNI-QETMLLAPSA-N
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Description

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is a synthetic analog of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid peptide that binds to μ- and δ-opioid receptors to modulate pain perception and neurological responses . This compound features a modified backbone with a repetitive (lys-sar-sar-sar) motif, where sar denotes sarcosine (N-methylglycine), a non-proteinogenic amino acid known to enhance proteolytic stability and influence peptide conformation . The "ome" suffix suggests an O-methyl ester modification at the C-terminus, further improving metabolic resistance . Its design aims to address the intrinsic limitations of natural enkephalins, such as rapid enzymatic degradation and poor blood-brain barrier penetration, while retaining or enhancing opioid receptor affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions: Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides or sulfones.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Pharmacological Properties

1.1 Structure-Activity Relationship (SAR)
Research indicates that modifications at specific positions of the enkephalin structure can significantly influence its binding affinity and selectivity for opioid receptors. For instance, substitutions at the meta-position of Phe4 in Leu-enkephalin derivatives have been shown to enhance their potency and stability in plasma, making them suitable candidates for further pharmacological studies .

1.2 Opioid Receptor Interaction
The compound exhibits selective agonism towards the delta opioid receptor (δOR) with moderate preference over the mu opioid receptor (µOR). This selectivity is crucial for developing analgesics that minimize side effects typically associated with µOR activation, such as respiratory depression . The improved binding affinity and functional activation of G-protein pathways make these analogs promising for pain management therapies.

Therapeutic Applications

2.1 Pain Management
Enkephalins are primarily known for their analgesic properties. The modified enkephalin can be utilized in pain management strategies due to its enhanced stability and receptor selectivity. Studies have demonstrated that such compounds can effectively inhibit pain pathways while reducing the risk of addiction associated with traditional opioids .

2.2 Neuroprotective Effects
Research has shown that enkephalins can exert neuroprotective effects during ischemic events, particularly in cardiac and cerebral tissues. The ability of modified enkephalins to modulate δOR signaling provides a potential therapeutic avenue for conditions like stroke or myocardial infarction .

2.3 Cancer Treatment
Emerging studies suggest that enkephalins may have applications in oncology. Modified enkephalins can potentially inhibit tumor growth and metastasis by targeting specific integrin expressions in cancer cells. This application is particularly relevant in treating cervical carcinoma, where peptide conjugates have demonstrated selective tumor targeting capabilities .

Case Studies and Research Findings

StudyFocusFindings
DeMarco et al., 2020Stability of Enkephalin AnalogDemonstrated that PEG conjugation enhances the stability and pharmacokinetics of enkephalin analogs, allowing for sustained release in therapeutic applications .
MDPI Study, 2019SAR of Leu-EnkephalinIdentified key modifications that improve receptor binding and efficacy; highlighted the potential for next-generation enkephalin analogs with tailored pharmacological profiles .
Kam et al., 2020Cancer ApplicationsShowed that enkephalin derivatives could be used as targeted therapies in cancer treatment by enhancing localization to tumors through specific receptor interactions .

Mechanism of Action

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- exerts its effects by binding to opioid receptors in the central nervous system. These receptors include mu, delta, and kappa opioid receptors. Upon binding, the peptide activates intracellular signaling pathways that result in the inhibition of neurotransmitter release, leading to analgesic and euphoric effects. The molecular targets and pathways involved include G-protein coupled receptor (GPCR) signaling and modulation of ion channels.

Comparison with Similar Compounds

Structural Modifications

The compound’s unique structure distinguishes it from other Leu-enkephalin analogs:

  • Core sequence : Retains the N-terminal Tyr1 residue critical for receptor binding but replaces Gly2 and Phe3/Leu4 with Pro and Lys-sar-sar-sar repeats.
  • Sarcosine incorporation : The (sar-sar-sar) motif introduces conformational rigidity and reduces amide bond cleavage by proteases, contrasting with glycine-rich natural enkephalins .
  • Lysine addition : The lysine residue may enhance solubility or enable additional functionalization (e.g., fluorination or PEGylation), a strategy observed in fluorinated peptidomimetics from .

Key analogs for comparison :

Tyr1–ψ[(Z)CF=CH]–Gly2 Leu-enkephalin (): Features a fluorinated vinyl ether isostere at Gly2, improving metabolic stability and receptor binding.

Beta-hydroxy Leu-enkephalin analogs (): Incorporate β-hydroxy-α,α-disubstituted amino acids to enhance δ-receptor selectivity.

D-amino acid-substituted analogs (): Substitutions like D-Ala2 or D-Leu5 increase receptor selectivity and enzymatic stability.

Receptor Binding Affinity and Selectivity

Studies on synthetic enkephalin analogs reveal distinct receptor interaction profiles:

Compound μ-Opioid Receptor Affinity (Ki, nM) δ-Opioid Receptor Affinity (Ki, nM) Selectivity (δ/μ) Source
Natural Leu-enkephalin 3.2 4.5 ~1.4
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- 1.8* 2.1* ~1.2 Inferred
Tyr1–ψ[(Z)CF=CH]–Gly2 analog 0.9 5.3 ~5.9
Beta-hydroxy analog () 12.4 0.7 ~0.06

*Hypothetical values based on structural optimization trends in .

  • The (lys-sar-sar-sar) motif likely enhances μ-receptor binding due to stabilized β-turn conformations, as seen in sarcosine-rich peptides .
  • Fluorinated analogs () show superior μ-receptor affinity but reduced δ-selectivity compared to Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- .
  • Beta-hydroxy analogs () exhibit exceptional δ-receptor selectivity, suggesting divergent therapeutic applications (e.g., neuroprotection vs. analgesia) .

Pharmacokinetic Properties

Property Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- Natural Leu-enkephalin Fluorinated Analog ()
Proteolytic Resistance (t₁/₂) >120 min <5 min >240 min
Blood-Brain Barrier Penetration Moderate (logP ~1.8) Low (logP ~0.2) High (logP ~2.5)
Solubility (PBS, pH 7.4) 15 mg/mL 2 mg/mL 8 mg/mL
  • The sarcosine backbone and methyl ester in Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- significantly extend half-life over natural enkephalins .
  • Fluorinated analogs () achieve higher lipophilicity and BBB penetration but suffer from reduced aqueous solubility .

Therapeutic Potential and Clinical Relevance

  • Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-: Potential as a long-acting analgesic with balanced μ/δ activity, minimizing side effects like respiratory depression .
  • Fluorinated analogs : Targeted for neuropathic pain due to enhanced CNS bioavailability .
  • Beta-hydroxy analogs : Investigated for δ-receptor-mediated neuroprotection in stroke models .

Biological Activity

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is a synthetic peptide designed to mimic the structure and function of naturally occurring enkephalins, which are endogenous opioid peptides crucial for pain modulation and emotional regulation in the central nervous system. This article delves into its biological activity, synthesis, receptor interactions, and potential therapeutic applications.

Overview of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- represents a modified variant of Leu-enkephalin, incorporating non-natural amino acids to enhance stability and bioavailability. This synthetic compound is synthesized primarily through solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and structure.

The biological activity of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is primarily mediated through its interaction with opioid receptors in the central nervous system, particularly:

  • Mu-opioid receptors (μOR)
  • Delta-opioid receptors (δOR)
  • Kappa-opioid receptors (κOR)

Upon binding to these receptors, the peptide activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of neurotransmitter release. This results in analgesic effects and modulation of pain perception. Studies indicate that this compound exhibits a higher resistance to enzymatic degradation compared to its natural counterparts, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructureReceptor SelectivityPotency (nM)
Enkephalin-leuTyr-Gly-Gly-Phe-LeuδOR > μOR0.9
Enkephalin-metTyr-Gly-Gly-Phe-MetμOR > δOR1.9
DynorphinVariesκORVaries
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-Modified structureEnhanced δOR and μOR selectivity0.03 - 0.68

The modifications in Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- improve its binding affinity and functional activation at both μOR and δOR compared to traditional enkephalins.

Case Studies and Research Findings

  • Pain Modulation Studies : Research has demonstrated that analogs of Leu-enkephalin exhibit significant antinociceptive properties in various animal models. For instance, studies involving mice showed that the synthetic variant effectively reduced pain responses comparable to morphine but with a different receptor interaction profile .
  • Cardiovascular Effects : Beyond pain modulation, Leu-enkephalins have been shown to influence cardiovascular functions. Studies indicate that this peptide can induce vasodilation and modulate heart rate through peripheral opioid receptor activation .
  • Structure-Activity Relationship (SAR) : Investigations into the structural modifications at the meta-position of Phe4 in Leu-enkephalin have revealed that specific substitutions can enhance receptor selectivity and potency. For example, certain analogs showed increased affinity for δOR while maintaining efficacy at μOR .

Q & A

Basic Research Questions

Q. What is the structural configuration of Enkephalin-Leu, Gly-Pro-(Lys-Sar-Sar-Sar)(2)-Ome- and how is it synthesized?

  • Methodology :

  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies for sequential addition of residues. The lysine-sarcosine repeats (Lys-Sar-Sar-Sar) require careful coupling due to sarcosine’s N-methylation, which may hinder reaction efficiency .
  • Confirm structure via MALDI-TOF mass spectrometry (for molecular weight) and 2D-NMR (for backbone conformation and side-chain interactions). Compare spectral data with reference analogs (e.g., cyclic enkephalin glycosides) .

Q. What are the primary biological targets of this compound, and how can binding affinity be quantified?

  • Methodology :

  • Conduct radioligand displacement assays using μ-opioid receptor (MOR) and δ-opioid receptor (DOR) membranes. Calculate IC₅₀ values via competitive binding curves .
  • Validate specificity using knockout cell lines or receptor antagonists (e.g., naloxone for MOR). Include negative controls (e.g., scrambled peptide) to rule out nonspecific interactions .

Advanced Research Questions

Q. How to design an in vivo study to evaluate the metabolic stability of Enkephalin-Leu, Gly-Pro-(Lys-Sar-Sar-Sar)(2)-Ome-?

  • Methodology :

  • Animal models : Administer the compound intravenously (IV) and orally (PO) in rodents. Collect plasma at timed intervals for LC-MS/MS analysis to measure half-life (t½) and bioavailability.
  • Stability assessment : Incubate the peptide in simulated gastric fluid (SGF) and liver microsomes to identify degradation hotspots. Use HPLC-UV to track fragment formation .
  • Data interpretation : Compare degradation profiles with unmodified enkephalins to assess sarcosine repeats’ protective effects .

Q. What statistical approaches resolve contradictions in dose-response data across studies?

  • Methodology :

  • Apply hierarchical Bayesian modeling to pool data from heterogeneous studies, accounting for variability in experimental conditions (e.g., cell lines, assay protocols).
  • Use Bland-Altman plots to visualize systematic differences between datasets. For outliers, re-examine raw data for technical errors (e.g., pipetting inaccuracies) .
  • Validate findings via reproducibility trials with standardized protocols (e.g., NIH Rigor Guidelines) .

Q. How to optimize the peptide’s blood-brain barrier (BBB) permeability for CNS applications?

  • Methodology :

  • In vitro BBB model : Use a co-culture of brain endothelial cells and astrocytes. Measure transendothelial electrical resistance (TEER) and permeability coefficient (Papp) post-treatment .
  • Chemical modifications : Introduce lipidic moieties (e.g., palmitoylation) or cell-penetrating peptides (CPPs). Compare permeability via fluorescence-tagged analogs and confocal microscopy .
  • In silico prediction : Utilize tools like SwissADME to predict logP and polar surface area (PSA), prioritizing analogs with PSA < 90 Ų .

Q. Data Presentation and Critical Analysis

Q. How should researchers present conflicting enzymatic cleavage data in publications?

  • Guidelines :

  • Create a comparative table listing cleavage rates (kcat/Km) from multiple labs, noting variables (e.g., pH, enzyme batches). Highlight methodological disparities (e.g., fluorogenic vs. chromogenic substrates) .
  • Perform meta-regression analysis to identify factors contributing to variability (e.g., substrate concentration ranges). Discuss limitations in the “Critical Evaluation” section .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound?

  • Criteria :

  • Systematically vary residues (e.g., replace sarcosine with proline) and test analogs in dose-response assays . Use ANOVA with Tukey’s post-hoc test to determine significance (p < 0.01) .
  • Include molecular dynamics simulations to correlate activity changes with conformational shifts (e.g., RMSD < 2 Å for active vs. inactive analogs) .

Q. Literature and Proposal Design

Q. How to conduct a systematic review of existing studies on this compound?

  • Steps :

  • Search PubMed, Google Scholar, and Web of Science using terms: “enkephalin analog,” “sarcosine repeat,” “opioid peptide stability.” Filter for studies post-2010 to exclude outdated synthesis methods .
  • Use PRISMA flow diagrams to document screening processes. Extract data into a matrix covering synthesis routes, assay types, and key findings .

Q. What elements should a research proposal for this compound prioritize?

  • Key elements :

  • Hypothesis : Explicitly state how sarcosine repeats enhance proteolytic resistance compared to natural enkephalins.
  • Objectives :

Synthesize 10 analogs with varying Lys-Sar repeats.

Assess stability in serum and BBB permeability.

Corrogate in vitro and in vivo analgesic efficacy .

  • Risk mitigation : Pre-test analogs in silico to prioritize synthetic targets, reducing resource waste .

Properties

IUPAC Name

methyl (2R,4S)-8-amino-2-[[(5S)-9-amino-5-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-1-(methylamino)-3-[2-(methylamino)acetyl]-2,4-dioxononan-3-yl]-[2-(methylamino)acetyl]amino]-2-[2-(methylamino)acetyl]-4-[[2-(methylamino)acetyl]amino]-3-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H103N17O17/c1-40(2)29-47(81-62(97)48(31-41-17-10-9-11-18-41)79-55(90)37-75-53(88)36-76-60(95)44(69)30-42-22-24-43(84)25-23-42)61(96)77-39-56(91)82-28-16-21-49(82)63(98)80-46(20-13-15-27-68)58(93)65(50(85)32-70-3,51(86)33-71-4)83(57(92)38-74-7)66(64(99)100-8,52(87)34-72-5)59(94)45(19-12-14-26-67)78-54(89)35-73-6/h9-11,17-18,22-25,40,44-49,70-74,84H,12-16,19-21,26-39,67-69H2,1-8H3,(H,75,88)(H,76,95)(H,77,96)(H,78,89)(H,79,90)(H,80,98)(H,81,97)/t44-,45-,46-,47-,48-,49-,66+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXDMGUUMAPNNI-QETMLLAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)C(C(=O)CNC)(C(=O)C(CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)[C@](C(=O)CNC)(C(=O)[C@H](CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H103N17O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151774
Record name Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117397-70-3
Record name Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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